molecular formula C20H16O5 B2942742 6-methoxy-4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2H-chromen-2-one CAS No. 898447-59-1

6-methoxy-4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2H-chromen-2-one

Cat. No.: B2942742
CAS No.: 898447-59-1
M. Wt: 336.343
InChI Key: VRGGWPBRGOMMMK-UHFFFAOYSA-N
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Description

6-Methoxy-4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2H-chromen-2-one is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chromen-2-one core substituted with methoxy and benzofuran groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2H-chromen-2-one typically involves multi-step organic reactions. The initial step often includes the formation of the chromen-2-one core, followed by the introduction of methoxy and benzofuran substituents through various organic reactions such as Friedel-Crafts acylation, methylation, and cyclization reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to ensure the compound’s quality.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield hydroxy or alkoxy derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens, alkyl halides, and acids are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives.

Scientific Research Applications

6-Methoxy-4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2H-chromen-2-one has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 6-methoxy-4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2H-chromen-2-one exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, and influencing gene expression. Detailed studies are required to elucidate the exact mechanisms and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    (7-Methoxy-1-benzofuran-2-yl)methanamine hydrochloride: Another compound with a benzofuran moiety, used in scientific research for its unique properties.

Uniqueness

6-Methoxy-4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2H-chromen-2-one stands out due to its specific substitution pattern and the combination of methoxy and benzofuran groups, which confer unique chemical and biological properties.

This compound’s distinct structure and versatile reactivity make it a valuable subject of study in various scientific disciplines

Properties

IUPAC Name

6-methoxy-4-(7-methoxy-1-benzofuran-2-yl)-7-methylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O5/c1-11-7-17-13(9-16(11)23-3)14(10-19(21)24-17)18-8-12-5-4-6-15(22-2)20(12)25-18/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRGGWPBRGOMMMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1OC)C(=CC(=O)O2)C3=CC4=C(O3)C(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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